1-(1,3-Benzothiazol-2-yl)piperidin-4-amine dihydrochloride
Overview
Description
“1-(1,3-Benzothiazol-2-yl)piperidin-4-amine dihydrochloride” is a chemical compound with the CAS Number: 1211246-67-1 . It has a molecular weight of 306.26 . The IUPAC name for this compound is 1-(1,3-benzothiazol-2-yl)-4-piperidinamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15N3S.2ClH/c13-9-5-7-15(8-6-9)12-14-10-3-1-2-4-11(10)16-12;;/h1-4,9H,5-8,13H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Antimicrobial Applications
A study by Patel, Agravat, and Shaikh (2011) synthesized a range of pyridine derivatives using 2-amino substituted benzothiazoles, demonstrating variable and modest antimicrobial activity against investigated strains of bacteria and fungi. This research highlights the potential of benzothiazole derivatives in developing new antimicrobial agents Patel, Agravat, & Shaikh, 2011.
Pharmacokinetics and Drug Development
Teffera et al. (2013) explored the impact of hydrolysis-mediated clearance on the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, indicating the importance of benzothiazole derivatives in understanding drug metabolism and developing cancer therapies Teffera, Berry, Brake, Lewis, Saffran, Moore, Liu, & Zhao, 2013.
Synthesis and Biological Activity of Novel Derivatives
Research by Abozeid, El-Sawi, Elmorsy, Abdelmoteleb, Abdel-Rahman, and El-Desoky (2019) developed a new protocol for synthesizing oxocine derivatives from benzothiazol-2-ylacetonitrile, showing promising activities for cancer, influenza A, and microbial infections treatment Abozeid, El-Sawi, Elmorsy, Abdelmoteleb, Abdel-Rahman, & El-Desoky, 2019.
Anticancer and Enzyme Inhibition Studies
The study by Amnerkar, Bhongade, and Bhusari (2015) synthesized and evaluated a series of benzothiazole derivatives for their antibacterial, antifungal, and anthelmintic activities, showcasing their potential as biologically active compounds with possible applications in cancer treatment Amnerkar, Bhongade, & Bhusari, 2015.
Safety and Hazards
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)piperidin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S.2ClH/c13-9-5-7-15(8-6-9)12-14-10-3-1-2-4-11(10)16-12;;/h1-4,9H,5-8,13H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFZKFLHRBIZMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC3=CC=CC=C3S2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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